molecular formula C16H23FN2O6S2 B2634744 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448045-56-4

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2634744
CAS No.: 1448045-56-4
M. Wt: 422.49
InChI Key: SAZPHJMWLNUWMV-UHFFFAOYSA-N
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Description

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Sulfonyl Groups: Sulfonylation reactions are carried out using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Ethoxy and Fluoro Substituents: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-ethoxy-3-fluorobenzoic acid.

    Reduction: Conversion to 4-ethoxy-3-fluorophenyl sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-methoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
  • 2-((1-((4-ethoxy-3-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the specific combination of ethoxy and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O6S2/c1-3-25-15-5-4-13(10-14(15)17)27(23,24)19-8-6-12(7-9-19)26(21,22)11-16(20)18-2/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZPHJMWLNUWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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